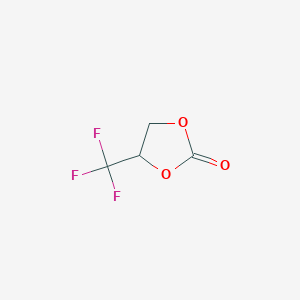

4-(Trifluoromethyl)-1,3-dioxolan-2-one

Overview

Description

Dorzagliatin is an innovative, first-in-class, dual-acting allosteric glucokinase activator. It is primarily developed for the treatment of type 2 diabetes mellitus, type 1 diabetes mellitus, and diabetic kidney disease. Dorzagliatin enhances glycemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dorzagliatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary to the developing company, Hua Medicine, and are not publicly disclosed in detail .

Industrial Production Methods: Industrial production of dorzagliatin is carried out under stringent conditions to ensure high purity and efficacy. The process involves large-scale synthesis, purification, and formulation steps, adhering to Good Manufacturing Practices (GMP) standards .

Chemical Reactions Analysis

Types of Reactions: Dorzagliatin undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions involving dorzagliatin typically use reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final active pharmaceutical ingredient, dorzagliatin .

Scientific Research Applications

Dorzagliatin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.

Biology: Investigated for its role in modulating insulin secretion and glucose sensitivity in pancreatic β-cells.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus, type 1 diabetes mellitus, and diabetic kidney disease. .

Industry: Utilized in the development of new therapeutic agents targeting glucose homeostasis.

Mechanism of Action

Dorzagliatin exerts its effects by binding to a pocket distal to the active site of glucokinase, increasing its affinity for glucose and lowering the set point for glucose-stimulated insulin secretion. This dual-acting mechanism enhances both pancreatic and hepatic glucokinase activity, leading to improved glucose sensing and insulin secretion .

Similar Compounds:

Sitagliptin: A dipeptidyl peptidase-4 inhibitor used to improve glycemic control in type 2 diabetes mellitus.

Metformin: A biguanide that decreases hepatic glucose production and increases insulin sensitivity.

Glimepiride: A sulfonylurea that stimulates insulin release from pancreatic β-cells.

Uniqueness of Dorzagliatin: Dorzagliatin is unique due to its dual-acting mechanism, targeting both pancreatic and hepatic glucokinase. This dual action provides a more comprehensive approach to managing glucose levels compared to other single-target antidiabetic agents .

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZFQPGIDVGTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393522, DTXSID801265386 | |

| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167951-81-7, 167951-80-6 | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167951-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)

![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)

![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)

![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)